molecular formula C10H14N2O2 B12982943 (R)-Methyl 5-(1-aminopropyl)nicotinate

(R)-Methyl 5-(1-aminopropyl)nicotinate

Cat. No.: B12982943
M. Wt: 194.23 g/mol
InChI Key: HFOQKCUOUSAHGM-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Methyl 5-(1-aminopropyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid moiety, along with an aminopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 5-(1-aminopropyl)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the aminopropyl group. One common method involves the reaction of nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate. Subsequently, the methyl nicotinate undergoes a nucleophilic substitution reaction with 1-aminopropane under basic conditions to yield ®-Methyl 5-(1-aminopropyl)nicotinate.

Industrial Production Methods

Industrial production of ®-Methyl 5-(1-aminopropyl)nicotinate may involve large-scale esterification and substitution reactions. The process typically requires the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 5-(1-aminopropyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

®-Methyl 5-(1-aminopropyl)nicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of nicotinate derivatives on biological systems.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 5-(1-aminopropyl)nicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: A precursor to ®-Methyl 5-(1-aminopropyl)nicotinate, used in the synthesis of various nicotinate derivatives.

    Methyl Nicotinate: An intermediate in the synthesis of ®-Methyl 5-(1-aminopropyl)nicotinate.

    1-Aminopropane: A reagent used in the nucleophilic substitution reaction to introduce the aminopropyl group.

Uniqueness

®-Methyl 5-(1-aminopropyl)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with nicotinic receptors makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 5-[(1R)-1-aminopropyl]pyridine-3-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-3-9(11)7-4-8(6-12-5-7)10(13)14-2/h4-6,9H,3,11H2,1-2H3/t9-/m1/s1

InChI Key

HFOQKCUOUSAHGM-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=CC(=CN=C1)C(=O)OC)N

Canonical SMILES

CCC(C1=CC(=CN=C1)C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.